3-(3,4-dichlorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine
Description
Properties
IUPAC Name |
(2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-(3,4-dichlorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NOS/c15-9-5-4-7(6-10(9)16)13(18)12-8-2-1-3-11(8)19-14(12)17/h4-6H,1-3,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFQKLVWOFFERI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)C3=CC(=C(C=C3)Cl)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,4-dichlorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine (CAS Number: 893383-55-6) is a novel organic molecule characterized by its unique structure that includes a thiophene ring and a dichlorobenzoyl moiety. This compound has garnered interest for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C14H11Cl2NOS |
| Molecular Weight | 312.2 g/mol |
| CAS Number | 893383-55-6 |
| Purity | ≥ 95% |
Research indicates that compounds similar to This compound may interact with specific biological targets, including enzymes involved in steroid metabolism. For example, it has been noted that amine-linked compounds exhibit significantly higher biological activity than their amide counterparts in certain assays related to 17β-hydroxysteroid dehydrogenase (17β-HSD) inhibition .
In Vitro Studies
In vitro assays have demonstrated the potential of this compound in inhibiting various biological pathways. Notably:
- 17β-HSD Type 3 Assay : Compounds derived from similar structures have shown promising inhibitory effects with IC50 values ranging from 700 nM to 900 nM .
- Leukemia Cell Line Activity : Some derivatives exhibited notable cytotoxicity against leukemia cell lines, with one compound showing a GI50 of 10 nM in the National Cancer Institute (NCI) screening tests .
Case Studies
- Compound Synthesis and Evaluation : A study synthesized over 45 analogs based on the structural framework of This compound , leading to the identification of several potent inhibitors against 17β-HSD types. The most active compound from this series displayed an IC50 of approximately 700 nM .
- Microwave-Assisted Synthesis : The synthesis of amine-linked compounds was optimized using microwave-assisted techniques, significantly improving yield and purity. This method facilitated the rapid development of new analogs for biological evaluation .
Comparative Analysis of Biological Activity
The following table summarizes the biological activities of various compounds related to This compound :
| Compound Name | Target Enzyme | IC50 (nM) | Notes |
|---|---|---|---|
| N-(2-(1-[2-(4-chloro-phenoxy)-phenylamino]-but-2-enyl)-phenyl)-acetamide | 17β-HSD Type 3 | 700 | Most potent from the series |
| Benzylamine-linked inhibitors | Various | ~900 | Promising activity observed |
| Compound from NCI screening | CCRF-CEM (Leukemia) | 10 | Notable cytotoxicity |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
*XLogP values estimated based on substituent contributions where direct data is unavailable.
†Predicted using bromo/chloro analog trends.
Key Observations:
Substituent Effects on Lipophilicity :
- Electron-withdrawing groups (e.g., -Cl, -Br, -CF3) increase lipophilicity (higher XLogP), enhancing membrane permeability. The trifluoromethyl analog has the highest XLogP (~4.9) .
- Methoxy substitution reduces lipophilicity (XLogP ~3.2) due to polarity .
The trifluoromethyl analog may exhibit enhanced metabolic stability due to the CF3 group, a common feature in drug design .
Synthetic Accessibility :
- The 4-chloro analog (CAS 304018-04-0) is commercially available at lower costs (e.g., 50 mg for €735) compared to bromo or trifluoromethyl derivatives .
- Pyridine-based analogs (e.g., 3-(5-chloropyridine-2-carbonyl)-...) are discontinued, indicating synthetic challenges or niche applications .
Safety Profiles :
- Only the 4-chloro analog is classified as an irritant (Xi), while hazards for others remain uncharacterized .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 3-(3,4-dichlorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine?
- The compound can be synthesized via condensation reactions involving cyclopenta[b]thiophen-2-amine derivatives and 3,4-dichlorobenzoyl chloride. A typical procedure involves dissolving the amine precursor in 1,4-dioxane, adding benzoylisothiocyanate (or substituted analogs), and stirring at room temperature overnight. The product is isolated by filtration after precipitation in ice/water . Advanced variations may use microwave-assisted synthesis to reduce reaction times and improve yields, as seen in analogous thiophene-triazole derivatives .
Q. How is the compound structurally characterized to confirm purity and identity?
- Characterization relies on 1H NMR (e.g., δ 7.32 ppm for thiophene protons), elemental analysis (C, H, N, S), and mass spectrometry (EI-MS for molecular ion confirmation). For example, cyclopenta[b]thiophene derivatives show distinct signals for cyclopentane protons (δ 1.8–2.6 ppm) and thiophene aromatic protons (δ 6.7–7.3 ppm) . Purity is further assessed via HPLC (>95%) .
Q. What are the key stability considerations for this compound under laboratory conditions?
- Stability studies should evaluate sensitivity to light, temperature, and humidity. Analogous thiophene derivatives are stored at 2–8°C in inert atmospheres to prevent oxidation or hydrolysis of the dichlorobenzoyl group. Degradation products (e.g., free amines or hydrolyzed benzoyl groups) are monitored via TLC or LC-MS .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during synthesis?
- Byproduct formation (e.g., incomplete benzoylation or ring-opening side reactions) can be mitigated by:
- Temperature control : Lower temperatures (0–5°C) during benzoylation reduce unwanted hydrolysis .
- Solvent selection : Polar aprotic solvents like DMF improve solubility of intermediates, as shown in sulfonamide-thiophene syntheses .
- Catalytic additives : Triethylamine or DMAP can enhance acylation efficiency .
Q. What experimental designs are appropriate for studying the environmental fate of this compound?
- Long-term environmental impact studies should adopt split-plot designs with variables like pH, temperature, and microbial activity. For example:
- Abiotic degradation : Expose the compound to UV light or aqueous solutions at varying pH (3–9) and analyze degradation products via GC-MS .
- Biotic transformation : Use soil microcosms to assess microbial degradation rates under aerobic/anaerobic conditions .
Q. How can computational methods predict the compound’s bioactivity or toxicity?
- Molecular docking : Screen against target proteins (e.g., cytochrome P450 enzymes) using software like AutoDock Vina to predict metabolic pathways .
- QSAR models : Correlate structural descriptors (e.g., logP, H-bond donors) with toxicity data from analogous thiophene derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
